BenchChemオンラインストアへようこそ!

Dbpi-rifamycin S

X-ray crystallography ansamycin antibiotics zwitterionic rifamycins

Dbpi-rifamycin S (4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, CAS 95360-35-3) is a semi-synthetic ansamycin antibiotic belonging to the 4-deoxypyrido[1',2'-1,2]imidazo[5,4-c]rifamycin SV derivative series (compounds 6–11). It was synthesized by condensation of 2-aminopyridine with 3-bromorifamycin S at Alfa Farmaceutici (Bologna, Italy) and served as the definitive X-ray crystallographic prototype that established the zwitterionic mesomeric betaine structure of this entire compound class.

Molecular Formula C42H48BrN3O9
Molecular Weight 818.7 g/mol
CAS No. 95360-35-3
Cat. No. B1234411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbpi-rifamycin S
CAS95360-35-3
Synonyms4-deoxy-3'-bromopyrido(1',2'-1,2)imidazo(5,4-c)rifamycin S
DBPI-rifamycin S
Molecular FormulaC42H48BrN3O9
Molecular Weight818.7 g/mol
Structural Identifiers
SMILESCC1C=CC(=C(C(=O)NC2=C3C(=C4C(=C2)C=CC5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)N=C6N3C=CC=C6Br)C)C
InChIInChI=1S/C42H48BrN3O9/c1-20-12-13-21(2)36(48)24(5)37(49)25(6)38(54-26(7)47)23(4)30(52-9)16-18-53-42(8)39(50)33-31(55-42)15-14-27-19-29(44-41(51)22(20)3)35-34(32(27)33)45-40-28(43)11-10-17-46(35)40/h10-19,21,23-25,30,36-38,48-49H,1-9H3,(H,44,51)/b13-12+,18-16+,22-20-
InChIKeyNREZWBKZOBVZQW-WTVJYHJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dbpi-Rifamycin S (CAS 95360-35-3): Structural Prototype of the Non-Absorbable Pyridoimidazorifamycin Series


Dbpi-rifamycin S (4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, CAS 95360-35-3) is a semi-synthetic ansamycin antibiotic belonging to the 4-deoxypyrido[1',2'-1,2]imidazo[5,4-c]rifamycin SV derivative series (compounds 6–11) [1]. It was synthesized by condensation of 2-aminopyridine with 3-bromorifamycin S at Alfa Farmaceutici (Bologna, Italy) and served as the definitive X-ray crystallographic prototype that established the zwitterionic mesomeric betaine structure of this entire compound class [2][3]. The compound carries a bromine atom at the 3' position of the pyridoimidazo ring system—a structural feature that was instrumental for heavy-atom phase determination during crystallographic analysis [2]. This series was explicitly designed to achieve high local antibacterial potency in the intestinal lumen with negligible systemic absorption, a pharmacokinetic profile that ultimately led to the clinical development of rifaximin (L/105) [3][4].

Why Rifampicin, Rifamycin SV, or Rifaximin Cannot Substitute for Dbpi-Rifamycin S in Structural and Mechanistic Research


Dbpi-rifamycin S occupies a unique and non-substitutable position in the rifamycin chemical space. Unlike rifaximin (which carries a 4'-methyl substituent on the pyrido ring), rifampicin (a piperazinyl-iminomethyl derivative with ~90% oral bioavailability), or rifamycin SV (the unmodified parent chromophore), Dbpi-rifamycin S is the only congener bearing a bromine atom at the 3' position of the pyridoimidazo system—a feature that enabled its definitive X-ray crystallographic structure determination via heavy-atom phasing [1]. The crystallographic data obtained from this specific brominated derivative unambiguously established the mesomeric betaine form (pyrido N⁺ / imidazo N⁻) that mechanistically underpins the non-absorbable character of the entire pyridoimidazorifamycin class [1][2]. No other compound in the series provided crystallographic-grade structural evidence; the remaining congeners (compounds 6–11) were characterized only by ¹H NMR in solution [3]. For any research program requiring authenticated structural reference data, calibration of analytical methods (XRD, NMR, ESCA), or structure-based understanding of the zwitterionic absorption barrier, Dbpi-rifamycin S is irreplaceable by its more clinically advanced analogs.

Quantitative Differentiation Evidence for Dbpi-Rifamycin S Versus Closest Analogs


Unique X-Ray Crystallographic Structure Determination: Dbpi-Rifamycin S as the Sole Structural Prototype for the Pyridoimidazorifamycin Class

Dbpi-rifamycin S is the only compound in the 4-deoxypyridoimidazorifamycin SV series (compounds 6–11) for which a complete X-ray crystal structure has been determined and deposited in the Cambridge Structural Database [1]. The 3'-bromo substituent was explicitly chosen to provide the heavy-atom scattering needed for phase determination. The resulting crystal structure (space group, unit cell parameters, and atomic coordinates fully published) confirmed the mesomeric betaine form: the pyrido nitrogen carries a formal positive charge while the imidazo nitrogen carries a formal negative charge [1][2]. By contrast, rifaximin (L/105, the clinical candidate from this series, with a 4'-methyl substituent in place of bromine) was characterized only by solution NMR and has no publicly available single-crystal X-ray structure [3]. Rifampicin pentahydrate was later also shown to adopt a zwitterionic form, but its zwitterion involves a deprotonated phenol OH with proton transfer to a piperazine nitrogen—a structurally and mechanistically distinct arrangement from the pyridoimidazo betaine [4].

X-ray crystallography ansamycin antibiotics zwitterionic rifamycins structural biology

Zwitterionic Betaine Architecture: Structural Basis for Non-Absorbable Phenotype Confirmed by Dbpi-Rifamycin S Crystallography

The X-ray structure of Dbpi-rifamycin S provided the first and only direct crystallographic evidence that the pyridoimidazo system in this antibiotic class exists as a mesomeric betaine, with unambiguous electron density showing the pyrido nitrogen in a positively charged state and the imidazo nitrogen negatively charged [1]. This permanent zwitterionic character—ionized at all pH values encountered in the gastrointestinal tract—was proposed by the original investigators as the molecular mechanism for the poor GI absorption that characterizes the entire series [1][2]. ESCA (Electron Spectroscopy for Chemical Analysis) studies on related series members later corroborated this betaine character by detecting distinct N 1s binding energy shifts consistent with charged nitrogen species [3]. In contrast, rifampicin—despite also displaying zwitterionic character in some crystal forms—is well absorbed orally (~90% bioavailability) because its zwitterion involves a phenolate-piperazinium equilibrium that does not confer the same absorption barrier [4]. The Dbpi-rifamycin S structure thus provides the definitive atomic-level explanation for the non-absorbable phenotype that was subsequently exploited clinically by rifaximin (<0.4% oral absorption) [5].

drug absorption zwitterionic antibiotics gastrointestinal selectivity physicochemical profiling

Pharmacokinetic Differentiation: In Vivo Subcutaneous-to-Oral Activity Ratio Defines the Non-Absorbable Series

The J Med Chem 1985 paper by Marchi et al. explicitly reports that among the 4-deoxypyridoimidazorifamycin series (compounds 6–11), the derivative with the highest ratio between subcutaneous and oral antibacterial activity (compound 6) was selected for clinical development [1]. This ratio served as the primary selection criterion for identifying candidates with maximal local intestinal activity and minimal systemic exposure. For the clinical candidate L/105 (rifaximin, derived from compound 6), Venturini et al. demonstrated that subcutaneous administration produced an ED50 of 0.46 mg/kg body weight—a value described as practically superimposable on that of orally administered rifampicin [2]. Critically, L/105 showed NO therapeutic activity by the oral route even at the highest dosage tested (10 mg/kg), confirming the functional non-absorption of the pyridoimidazo pharmacophore [2]. By contrast, rifampicin achieves therapeutic systemic levels after oral dosing with an ED50 comparable to subcutaneous L/105. Dbpi-rifamycin S, as the crystallographically defined structural archetype of this series, embodies the molecular design that produces this extreme oral/subcutaneous activity divergence.

pharmacokinetics oral bioavailability intestinal disinfectant ED50

Synthetic Intermediate Specificity: The 3-Bromo Substituent as Both Crystallographic Enabler and Divergent Branch Point

Dbpi-rifamycin S is synthesized from 3-bromorifamycin S via condensation with 2-aminopyridine, as described in the 1984 synthesis paper by Brufani et al. [1]. The 3-bromo substituent serves a dual purpose: (1) it is the synthetic entry point for the entire pyridoimidazo series through nucleophilic displacement/condensation at C3–C4, and (2) it provides the heavy atom necessary for X-ray crystallographic phase determination [2]. The synthetic route to rifaximin (L/105) diverges at the aminopyridine coupling step: rifaximin uses 2-amino-4-methylpyridine, yielding a 4'-methyl substituent instead of bromine [3]. This seemingly minor change has significant analytical implications: the brominated Dbpi-rifamycin S is uniquely identifiable by its characteristic bromine isotope pattern in mass spectrometry (M and M+2 peaks of approximately equal intensity at m/z 818.7 and 820.7) and by its distinct ¹H NMR aromatic region (absence of the 4'-methyl singlet present in rifaximin), making it an unambiguous analytical reference standard for distinguishing between series members [4].

synthetic chemistry rifamycin derivatization heavy-atom phasing medicinal chemistry

Series-Level Antibacterial Activity Context: High In Vitro Potency Maintained Despite Engineered Non-Absorption

The synthesis paper by Brufani et al. (1984) reports a clear structure-activity demarcation within the rifamycin SV derivative series: compounds 1–5 (bearing a quaternary ammonium salt at C3) had poor antibacterial activity in vitro, whereas compounds 6–11 (bearing the pyridoimidazo system condensed at C3 and C4, including Dbpi-rifamycin S) were found to be highly active in vitro [1]. This demonstrates that the pyridoimidazo ring system—whose structure was definitively established by Dbpi-rifamycin S crystallography—achieves the critical balance of retaining antibacterial potency (ability to cross the bacterial cell wall and inhibit RNA polymerase) while conferring poor in vivo absorption [2]. The quaternary ammonium series (1–5) failed because excessive polarity prevented bacterial cell wall penetration entirely, despite also being non-absorbable [1][2]. For the clinical candidate L/105 (rifaximin), in vitro MIC values against Staphylococcus aureus and Escherichia coli were reported to be comparable to rifampicin, and both compounds were equally bactericidal [3].

antibacterial activity structure-activity relationship Gram-positive bacteria intestinal infection

High-Value Application Scenarios for Dbpi-Rifamycin S Based on Verified Differentiation Evidence


X-Ray Crystallographic Reference Standard for Pyridoimidazorifamycin Structural Biology

Dbpi-rifamycin S is the only member of the 4-deoxypyridoimidazorifamycin class with a fully solved and published single-crystal X-ray structure [1]. Research groups conducting crystallographic studies of rifamycin–RNA polymerase complexes, molecular docking simulations requiring authenticated 3D coordinates of the pyridoimidazo betaine pharmacophore, or computational chemistry efforts aimed at designing next-generation non-absorbable antibiotics should procure Dbpi-rifamycin S as the definitive structural reference. No crystallographic alternative exists for this pharmacophore class.

Analytical Method Development and Forensic Discrimination of Rifamycin Congeners

The unique bromine atom at the 3' position of Dbpi-rifamycin S produces a characteristic ~1:1 isotopic doublet in mass spectrometry (M and M+2 at m/z 818.7 and 820.7) that is absent in rifaximin, rifampicin, rifabutin, and rifamycin SV [2]. Analytical laboratories developing LC-MS/MS or GC-MS methods for rifamycin residue analysis, forensic identification, or quality control of rifamycin APIs can use Dbpi-rifamycin S as an unambiguous positive identification standard and internal calibrant that is spectroscopically orthogonal to all clinically used rifamycins.

Structure–Absorption Relationship Studies for Non-Absorbable Antibiotic Design

The crystallographically confirmed mesomeric betaine structure of Dbpi-rifamycin S (pyrido N⁺ / imidazo N⁻) provides the only experimentally validated atomic-level model of the zwitterionic pharmacophore responsible for the <0.4% oral bioavailability that defines the clinical utility of rifaximin [3][4]. Medicinal chemistry programs aiming to design new gastrointestinal-selective antibiotics with engineered non-absorption should use Dbpi-rifamycin S as the structural template for understanding how permanent zwitterionic character can be achieved in macrocyclic antibiotics without sacrificing antibacterial potency.

Synthetic Chemistry Reference for Pyridoimidazorifamycin Derivatization Pathways

Dbpi-rifamycin S represents the direct condensation product of 3-bromorifamycin S with unsubstituted 2-aminopyridine, serving as the baseline synthetic reference for the entire pyridoimidazo series [1]. Synthetic chemistry groups exploring structure–activity relationships at the pyrido ring position can use Dbpi-rifamycin S as the unsubstituted comparator against which 4'-methyl (rifaximin), 4'-ethyl, or other alkyl/aryl substituent effects can be systematically evaluated. Its well-characterized synthetic route from 3-bromorifamycin S is fully documented in the primary literature [1].

Quote Request

Request a Quote for Dbpi-rifamycin S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.